(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-12-6-7-13-20)18-14-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)25(18,23)24/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNYTZGTQBZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves the oxidation of benzo[b][1,4]thiazines under mild conditions. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a base like sodium hydroxide . The reaction proceeds through the formation of an intermediate sulfone, which is then coupled with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the benzothiazine ring, followed by oxidation and subsequent coupling with pyrrolidine. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that compounds related to (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exhibit various pharmacological effects:
Antioxidant Properties : The compound may act as an antioxidant, helping to neutralize reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders and cancer.
Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests that this compound could be explored for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Activity : Research has indicated that compounds in this class may modulate inflammatory pathways, which could provide benefits in treating autoimmune diseases and chronic inflammatory conditions.
Case Studies
Several studies have highlighted the potential applications of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the neuroprotective effects of benzo[b][1,4]thiazine derivatives in animal models of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function. |
| Study 2 | Evaluated the antioxidant activity of thiazine derivatives using in vitro assays, showing significant scavenging of free radicals and protection against oxidative damage. |
| Study 3 | Explored the anti-inflammatory effects of related compounds in models of rheumatoid arthritis, revealing decreased levels of pro-inflammatory cytokines. |
Mechanism of Action
The biological activity of (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is primarily due to its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact mechanism may involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Key Observations :
- 1,1-Dioxido Group: Enhances stability and polarity compared to non-oxidized analogs (e.g., 4e ).
- Methanone Substituents: Pyrrolidine in the target compound may improve CNS penetration versus phenyl or arylpiperazine groups (e.g., compound 21 ).
- Synthetic Efficiency : Base concentration critically impacts yield in benzothiazines; 5% NaOH maximizes selectivity .
Physicochemical and Pharmacological Properties
Table 2: Property Comparisons
| Compound Name | LogP (Predicted) | Solubility | Biological Activity |
|---|---|---|---|
| Target Compound | ~3.2 (estimated) | Moderate (aqueous) | Potential CNS activity (inferred) |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | ~4.1 | Low | Not reported |
| Compound 15 (Orexin Antagonist) | 3.8 | Moderate | Dual orexin receptor antagonism |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | 2.9 | High | Not disclosed |
Biological Activity
The compound (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , also referred to as 6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , is a complex heterocyclic structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b][1,4]thiazine framework combined with a pyrrolidine moiety and fluorine substitution. Its molecular formula is with a molecular weight of 372.4 g/mol . The presence of the dioxido group enhances its reactivity and potential pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds within the benzo[b][1,4]thiazine class. The unique structural features of this compound suggest it may exhibit significant antimicrobial effects against drug-resistant pathogens. This is particularly relevant given the global challenge of antibiotic resistance.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial and anticancer properties |
| Thiazolidinediones | Contains thiazine ring | Antidiabetic effects |
| Pyrrolidine derivatives | Pyrrolidine ring present | Neuroprotective effects |
The mechanism by which this compound exerts its biological activity may involve interaction with specific enzymes or receptors. Molecular docking studies can provide insights into binding affinities and mechanisms of action, which are crucial for assessing its therapeutic potential .
Study 1: Antibacterial Evaluation
A study conducted on various derivatives of benzo[b][1,4]thiazine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance potency against certain strains .
Study 2: Computational Predictions
Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. These models suggest potential anti-inflammatory and antimicrobial effects based on structural similarities to known bioactive compounds.
Study 3: Molecular Docking Simulations
Molecular docking simulations have been utilized to explore how this compound interacts with biological targets such as enzymes involved in metabolic pathways. The findings suggest that specific interactions at the enzyme active sites could lead to enhanced biological efficacy .
Q & A
Q. How to address discrepancies in biological activity data across studies?
- Methodology :
- Batch variability : Ensure consistent purity (>98% via HPLC) and solvent (DMSO vs. saline) .
- Assay conditions : Standardize incubation time (e.g., 48 hours for cytotoxicity) and cell passage number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
